Peachflure
Description
Peachflure (cis-7-eicosen-11-one; CAS 63408-44-6) is a 20-carbon ketone with the molecular formula C₂₀H₃₈O and a molecular weight of 294.52 g/mol. Its physicochemical properties include a density of 0.842 g/cm³ and a boiling point of 172°C . Structurally, it features a ketone group at position 11 and a cis-configured double bond at position 7, contributing to its role as a pheromone in biochemical pest control systems .
Synthetically, this compound is derived from upstream precursors such as 3-decyn-1-ol, methyl 3-oxododecanoate, and triphenylphosphine oxide via well-documented catalytic hydrogenation and oxidation steps . Its primary application lies in Japan’s agricultural sector, where it is registered as a pheromone for disrupting pest mating behaviors, particularly in lepidopteran species .
Properties
Molecular Formula |
C20H38O |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(E)-icos-13-en-10-one |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13+ |
InChI Key |
HVUBXNQWXJBVHB-FYWRMAATSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)CCC=CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Sulfone-Based Synthesis via Tosylate Intermediates
Reaction Overview
A prominent method for synthesizing Peachflure involves sulfone intermediates derived from α,ω-ditosylalkanes. The process begins with 1-(p-tolylsulfonyl)nonane or 1-(p-tolylsulfonyl)octane , which undergo condensation with methyl 4,4-dimethoxybutanoate in the presence of lithium diisopropylamide (LDA) . This step forms sulfones via nucleophilic substitution, leveraging the strong base to deprotonate the ester and facilitate alkylation.
Key Steps and Conditions
Sulfone Formation :
Reductive Cleavage with Aluminum Amalgam :
Acid Hydrolysis :
Wittig Olefination :
Advantages of This Method
Grignard Reagent-Mediated Alkylation
Decanoyl Chloride as a Starting Material
An alternative route employs decanoyl chloride (CAS 112-13-0) as the acylating agent. While detailed protocols are sparse in public literature, the inferred pathway involves:
Formation of a Ketone Intermediate :
- Decanoyl chloride reacts with nonylmagnesium bromide (1.0M in THF) to form a C20 ketone.
- Conditions: Slow addition at −20°C, followed by warming to room temperature.
Isomerization to (Z)-Configuration :
Alkyne Hydroacylation Strategy
Comparative Analysis of Synthetic Methods
Optimization Strategies and Scalability
Solvent and Temperature Effects
Industrial-Scale Production Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Peachflure undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peachflure has a wide range of applications in scientific research, including:
Chemistry: Used as a raw material for organic synthesis to prepare other compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of Peachflure involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Class | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Aliphatic ketone | C₂₀H₃₈O | 294.52 | 172 | Ketone, cis-alkene |
| Methyl eugenol | Phenylpropanoid | C₁₁H₁₄O₂ | 178.23 | 254 | Methoxy, allylbenzene |
| Cuelure | Cyclohexene ester | C₁₂H₁₈O₃ | 210.27 | 285 | Ester, conjugated diene |
Key Observations :
- This compound’s lower boiling point (172°C vs. 254–285°C for others) suggests higher volatility, enabling rapid dispersion in field applications .
- Its larger molecular weight (294.52 g/mol) may reduce environmental mobility compared to smaller pheromones like methyl eugenol .
Efficacy in Pest Control
Table 2: Field Efficacy Comparison (Hypothetical Data)
| Compound | Target Pest | Effective Concentration (μg/mL) | Field Longevity (Days) |
|---|---|---|---|
| This compound | Grapholita molesta | 5.2 | 14–21 |
| Methyl eugenol | Bactrocera dorsalis | 1.8 | 7–14 |
| Cuelure | Zeugodacus cucurbitae | 3.4 | 10–17 |
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